

Application Note: Quantification of Aripiprazole in Rat Brain Tissue by LC-MS/MS

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Compound of Interest

Compound Name: Aripiprazole

Cat. No.: B000633

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **aripiprazole** in rat brain tissue. The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for pharmacokinetic studies, drug metabolism research, and other preclinical applications requiring the accurate measurement of **aripiprazole** concentrations in the central nervous system. This method utilizes a simple protein precipitation for sample extraction, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Understanding its distribution and concentration in the brain is crucial for elucidating its pharmacokinetic-pharmacodynamic relationship and therapeutic efficacy. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification of drugs in complex biological matrices like brain tissue. The method detailed herein is optimized for robust and reliable quantification of **aripiprazole** in rat brain tissue samples.

Experimental

Materials and Reagents

- **Aripiprazole** reference standard
- **Aripiprazole-d8** (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Rat brain tissue (control and study samples)

Instrumentation

- Liquid Chromatograph (e.g., Shimadzu Nexera™, Waters ACQUITY UPLC™)
- Tandem Mass Spectrometer (e.g., SCIEX QTRAP® 4500, Waters Xevo™ TQD)
- Analytical column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)[1]
- Homogenizer
- Centrifuge

Sample Preparation

A simple protein precipitation method is employed for the extraction of **aripiprazole** from rat brain tissue.

- Homogenization: Accurately weigh approximately 100 mg of rat brain tissue. Add ice-cold homogenization buffer (e.g., 10:1 v/w ratio of buffer to tissue) and homogenize using a suitable homogenizer until a uniform consistency is achieved.[2]

- **Protein Precipitation:** To a 100 μ L aliquot of the brain homogenate, add 200 μ L of acetonitrile containing the internal standard (**Aripiprazole-d8**).
- **Vortexing and Centrifugation:** Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

- **Column:** C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 μ m)[1]
- **Mobile Phase A:** 0.1% Formic acid in water
- **Mobile Phase B:** Acetonitrile[3]
- **Flow Rate:** 1.0 mL/min[4]
- **Injection Volume:** 20 μ L[5]
- **Gradient Elution:**
 - 0-1 min: 40% B
 - 1-5 min: 40-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-40% B
 - 6.1-8 min: 40% B

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

- **Ionization Mode:** Positive Electrospray Ionization (ESI+)[3][6]

- MRM Transitions:
 - **Aripiprazole**: m/z 448.35 → 285.09[3][7]
 - **Aripiprazole-d8 (IS)**: m/z 456.2 → 293.2[3][7]
- Optimized MS Parameters:
 - Ion Spray Voltage: 5500 V
 - Source Temperature: 500°C
 - Collision Gas: Nitrogen
 - Curtain Gas: 20 psi
 - Ion Source Gas 1: 40 psi
 - Ion Source Gas 2: 40 psi

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 1.5-300 ng/g in brain tissue.[4][6] The lower limit of quantification (LLOQ) was determined to be 1.5 ng/g, demonstrating sufficient sensitivity for typical pharmacokinetic studies.[4][6]

Precision and Accuracy:

Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The precision (%CV) and accuracy (%bias) were within the acceptable limits of ±15%.

Recovery:

The extraction recovery of **aripiprazole** from rat brain tissue was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be greater than 72%.^{[4][6]}

Quantitative Data Summary

Parameter	Result	Reference
Linearity Range	1.5 - 300 ng/g	^{[4][6]}
Lower Limit of Quantification (LLOQ)	1.5 ng/g	^{[4][6]}
Intra-day Precision (%CV)	< 14%	^{[4][6]}
Inter-day Precision (%CV)	< 14%	^{[4][6]}
Intra-day Accuracy (%bias)	Within $\pm 14\%$	^{[4][6]}
Inter-day Accuracy (%bias)	Within $\pm 14\%$	^{[4][6]}
Mean Extraction Recovery	> 72%	^{[4][6]}

Protocols

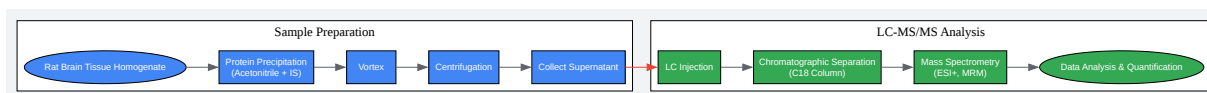
Protocol 1: Rat Brain Tissue Homogenization

- Thaw frozen rat brain tissue on ice.
- Weigh the tissue accurately.
- Add ice-cold phosphate-buffered saline (PBS) at a 1:3 (w/v) ratio.
- Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
- Store the homogenate at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

- Allow brain homogenate samples to thaw on ice.
- Vortex the homogenate to ensure uniformity.
- Pipette 100 μ L of brain homogenate into a microcentrifuge tube.
- Add 200 μ L of ice-cold acetonitrile containing 50 ng/mL of **aripiprazole**-d8 (internal standard).
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Inject 20 μ L of the supernatant into the LC-MS/MS system.

Visualizations



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Caption: Experimental workflow for **aripiprazole** quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of **aripiprazole** in rat brain tissue. The simple sample preparation procedure and robust chromatographic conditions make this method well-suited for high-throughput analysis in a preclinical research setting. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and neuroscience.

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